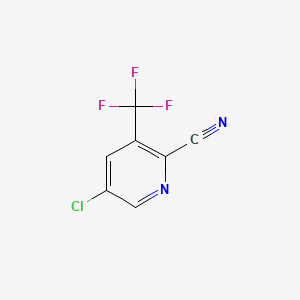

5-Chloro-3-(trifluoromethyl)picolinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-3-(trifluoromethyl)picolinonitrile is a pyridine heterocyclic organic compound . It has a molecular formula of C7H2ClF3N2 .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridine (TFMP) derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Molecular Structure Analysis

The molecular weight of this compound is 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.55 g/mol . Its InChI Key is FUPKVFJSGNZICR-UHFFFAOYSA-N . More detailed physical and chemical properties were not found in the retrieved sources.Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Chloro-3-(trifluoromethyl)picolinonitrile serves as a precursor in the synthesis of complex organic compounds and materials. For instance, it is used in the synthesis of non-peripheral triclosan substituted metal-free, copper(II), and nickel(II) phthalocyanines. These compounds have shown potent inhibitory properties against acetylcholinesterase and butyrylcholinesterase, suggesting potential for the treatment of Alzheimer's diseases and Diabetes mellitus due to their α-glucosidase inhibitory and antioxidant activities (Barut & Demirbaş, 2020).

Photophysics and Photochemistry

The molecule is also explored in the domain of photophysics and photochemistry. For example, studies have focused on the phototriggered nonenzymatic DNA phosphoramidate ligation reactions using N-methyl picolinium carbamate protecting groups, which are derived from this compound. This showcases its application in the study of model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Biodegradation

In environmental sciences, the biodegradation of related compounds such as 5-chloro-2-picolinic acid by novel identified degraders has been reported, emphasizing the environmental relevance of such molecules in pollution remediation and the importance of microbial interactions with synthetic organic compounds (Wu et al., 2017).

Catalysis and Material Science

Research in catalysis and material science has also been conducted with this compound derivatives. For example, these compounds are involved in the synthesis of luminescent platinum(II) complexes, suggesting their utility in the development of new materials for organic light-emitting diodes (OLEDs) and other photonic applications. Such studies underline the role of this compound in advancing the field of electronic materials and devices (Lee et al., 2013).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that the compound has high reactivity and is commonly used in organic synthesis reactions as a catalyst, reagent, and intermediate .

Mode of Action

It is known to be involved in various organic synthesis reactions due to its high reactivity .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and has a boiling point of 108-110 °c .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-3-(trifluoromethyl)picolinonitrile. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s also important to avoid skin contact and inhalation, and to avoid mixing with oxidizing agents, strong acids, and strong bases .

Propriétés

IUPAC Name |

5-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-4-1-5(7(9,10)11)6(2-12)13-3-4/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNDQHSGIICWCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741928 |

Source

|

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214349-71-9 |

Source

|

| Record name | 5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)